2-Methyl-3-buten-1-ol

Description

This compound has been reported in Humulus lupulus, Artemisia judaica, and other organisms with data available.

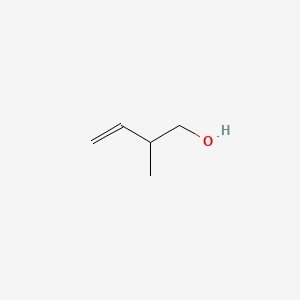

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOATMUHKIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863410 | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4516-90-9 | |

| Record name | 2-Methyl-3-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4516-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-buten-1-ol, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-3-buten-1-ol via Prins Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-methyl-3-buten-1-ol, a valuable branched five-carbon unsaturated alcohol, through the Prins reaction of isobutylene (B52900) and formaldehyde (B43269). This compound serves as a crucial precursor for fine chemicals, pharmaceuticals, agrochemicals, and polymers.[1] This document details the reaction mechanism, presents quantitative data from various catalytic systems, outlines experimental protocols, and provides visualizations of the core processes.

The Prins Reaction Mechanism

The Prins reaction is an acid-catalyzed condensation between an alkene (isobutylene) and an aldehyde (formaldehyde).[2] The outcome of the reaction is highly dependent on the specific reaction conditions.[3] In the synthesis of this compound, the reaction typically proceeds under anhydrous conditions to favor the formation of the unsaturated alcohol.

The currently accepted mechanism for the Brønsted acid-catalyzed Prins reaction between isobutylene and formaldehyde is a two-step process:[1][3][4][5]

-

Protonation and Electrophilic Attack: The reaction is initiated by the protonation of the formaldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. This is followed by the electrophilic attack of the protonated formaldehyde on the double bond of isobutylene. This step is often the rate-limiting step in the reaction.[1][4]

-

Deprotonation: The resulting carbocation intermediate is then stabilized by the loss of a proton, leading to the formation of this compound.

Under aqueous conditions, the reaction can proceed to form 3-methyl-1,3-butanediol, and with an excess of formaldehyde, 4,4-dimethyl-1,3-dioxane (B1195079) can be the major product.[3]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Methyl-3-buten-1-ol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-3-buten-1-ol, a primary alcohol with applications in flavor and fragrance chemistry. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.76 | ddd | 1H | H-3 |

| 5.10 | d | 1H | H-4 (trans) |

| 5.05 | d | 1H | H-4 (cis) |

| 3.45 | d | 2H | H-1 |

| 2.30 | m | 1H | H-2 |

| 1.00 | d | 3H | CH₃ |

| 1.65 | s (broad) | 1H | OH |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 142.1 | C-3 |

| 114.5 | C-4 |

| 68.2 | C-1 |

| 46.5 | C-2 |

| 16.0 | CH₃ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1040 | Strong | C-O stretch (primary alcohol) |

| 995, 915 | Strong | =C-H bend (alkene) |

Sample preparation: Neat film on salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1][2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 86 | Low | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [M - CH₃]⁺ |

| 57 | High | [M - C₂H₅]⁺ |

| 56 | Base Peak | [M - CH₂OH]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Ionization method: Electron Impact (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3][4]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[3]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).[6]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5][6]

-

Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Obtain two clean and dry salt plates (e.g., NaCl or KBr).[7][8]

-

Place one to two drops of liquid this compound onto the center of one salt plate.[7][8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[7][8]

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator.[7][8]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds like this compound. This separates the analyte from any impurities.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Impact (EI) ionization.[9][10][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[9][10][11]

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9][11]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][11]

-

A detector measures the abundance of each ion at a specific m/z value.[9][11]

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C5H10O | CID 94292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Buten-1-ol, 2-methyl- [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyl-3-buten-1-ol (CAS 4516-90-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-buten-1-ol (CAS 4516-90-9), a volatile organic compound with significant roles in chemical synthesis, ecology, and atmospheric science. This document details its physicochemical properties, synthesis and purification protocols, and key applications. Special emphasis is placed on its function as a semiochemical for the pine sawyer beetle, Monochamus galloprovincialis, and its contribution to the formation of secondary organic aerosols (SOA). Detailed experimental methodologies and visual representations of key processes are included to support research and development activities.

Chemical Characterization and Properties

This compound is a primary alcohol with a branched-chain structure.[1] It is a colorless liquid with a characteristic odor.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [3][4][5] |

| Molecular Weight | 86.13 g/mol | [3][4][5] |

| CAS Number | 4516-90-9 | [3][4][5] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 120-121 °C at 756 mmHg | [3] |

| Density | 0.835 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.427 | [3] |

| Flash Point | 33 °C (closed cup) | [3] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [6] |

| InChI | 1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 | [3] |

| InChIKey | NVGOATMUHKIQQG-UHFFFAOYSA-N | [3] |

| SMILES | CC(CO)C=C | [3][7] |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound. Spectroscopic information, including 1H NMR, 13C NMR, IR, and MS data, is available through various chemical databases.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3][6] It is classified as a flammable liquid (GHS Category 3).[3] Personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.[3] Store in a cool, well-ventilated area away from sources of ignition.[6]

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the selective hydrogenation of 2-methyl-3-butyn-2-ol.

Synthesis from 2-Methyl-3-butyn-2-ol

A potential pathway for the synthesis of this compound is through the partial hydrogenation of 2-methyl-3-butyn-2-ol. This method offers a direct route to the desired product.

References

- 1. This compound | C5H10O | CID 94292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The use of pheromones and semiochemicals to control-Monochamus-galloprovincialis [pherobase.com]

- 3. Optimization of Traps Used in the Management of Monochamus galloprovincialis (Coleoptera: Cerambycidae), the Insect-Vector of Pinewood Nematode, to Reduce By-Catches of Non-Target Insects [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fs.usda.gov [fs.usda.gov]

- 7. researchgate.net [researchgate.net]

The Hemiterpenoid 2-Methyl-3-buten-1-ol: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-buten-1-ol, a volatile hemiterpenoid alcohol, is a naturally occurring compound found across various biological kingdoms, from plants to insects. Its presence as a key volatile component in various fruits and essential oils, as well as its role as an insect pheromone, underscores its significance in chemical ecology and flavor chemistry. This technical guide provides an in-depth overview of the discovery, natural distribution, and biosynthetic origins of this compound. It further details experimental protocols for its extraction and analysis and explores its potential role in biological signaling pathways. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Discovery and Natural Occurrence

This compound has been identified as a natural volatile organic compound in a diverse range of organisms. Its discovery is intrinsically linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which has enabled the identification of trace volatile compounds in complex mixtures.

Initial reports of this compound in the scientific literature emerged from studies on the chemical composition of essential oils and fruit aromas. It has been reported as a constituent of ylang-ylang oil, derived from the flowers of Cananga odorata[1][2][3][4]. Further investigations have revealed its presence in various plants, including hops (Humulus lupulus) and Artemisia judaica[5].

The compound is also a notable component of the aroma profile of several fruits, contributing to their characteristic scent. It has been detected in guava (Psidium guajava) and plum (Prunus domestica)[6].

Beyond the plant kingdom, this compound plays a crucial role in insect communication. It has been identified as a pheromone component for several species of conifer bark beetles, highlighting its function in chemical signaling within insect populations.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the natural source, its physiological state, and the methods used for extraction and quantification. The following table summarizes the reported quantitative data for this compound in various natural matrices.

| Natural Source | Matrix | Concentration | Analytical Method | Reference(s) |

| Cananga odorata | Ylang-ylang flower oil | 0.07% | GC-MS | [7] |

| Prunus domestica | Plum brandy | Detected (trace levels) | GC-FID-MS | [6] |

Note: Further quantitative data for this compound in other cited sources such as guava, hops, and Artemisia judaica were not available in the reviewed literature.

Biosynthesis of this compound

This compound is a hemiterpenoid, a class of C5 isoprenoids. Its biosynthesis originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

While the specific enzyme responsible for the direct conversion of a precursor to this compound has not been definitively characterized, the biosynthesis of its structural isomer, 2-methyl-3-buten-2-ol, has been elucidated. 2-Methyl-3-buten-2-ol is synthesized from DMAPP by the enzyme methylbutenol synthase (MBO synthase)[8][9][10][11]. It is highly probable that this compound is also synthesized from an isoprenoid precursor, likely through the action of a yet-to-be-identified hemiterpenol synthase. A plausible biosynthetic pathway is illustrated below.

Experimental Protocols

The analysis of this compound from natural sources typically involves the extraction of volatile compounds followed by separation and identification using chromatographic and spectrometric techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.

Protocol for HS-SPME-GC-MS Analysis of this compound in Fruit Matrix

This protocol is a generalized procedure based on methodologies for volatile analysis in fruits[12][13][14][15].

4.1.1. Materials and Reagents

-

Sample: Fresh fruit (e.g., guava, plum)

-

Internal Standard: e.g., 2-octanol (B43104) or other suitable compound not present in the sample.

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Vials: 20 mL headspace vials with PTFE/silicone septa

-

Instrumentation: GC-MS system equipped with a SPME autosampler.

4.1.2. Sample Preparation

-

Homogenize a known weight of fresh fruit tissue.

-

Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength and enhance the release of volatiles.

-

Add a known concentration of the internal standard.

-

Immediately seal the vial with the septum cap.

4.1.3. HS-SPME Extraction

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

4.1.4. GC-MS Analysis

-

Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: e.g., 40 °C for 2 minutes.

-

Ramp: e.g., increase at 5 °C/minute to 250 °C.

-

Hold: e.g., 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Source and transfer line temperatures: e.g., 230 °C and 280 °C, respectively.

-

4.1.5. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve generated with standards of known concentrations.

Signaling Pathways and Biological Roles

The established role of this compound is in insect chemical communication, where it functions as a pheromone. Pheromones are signaling molecules that trigger a social response in members of the same species. In the case of bark beetles, this compound is a component of their aggregation pheromone, attracting other beetles to a suitable host tree.

The role of this compound in plant signaling is less clear. Plants produce a wide array of volatile organic compounds (VOCs) that can act as signaling molecules in various contexts, including defense against herbivores and pathogens, and communication with other plants and beneficial insects[16][17][18][19][20]. C5 alcohols, as a class, are known to be involved in plant defense responses.

Given that the production of hemiterpenoids like this compound can be induced by biotic and abiotic stresses, it is plausible that this compound may play a role in plant defense signaling pathways. However, further research is needed to elucidate its specific function, if any, in these processes. The diagram below illustrates a generalized plant defense signaling cascade where a volatile organic compound could be involved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C5H10O | CID 94292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GC-FID-MS Based Metabolomics to Access Plum Brandy Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Typical G.C. analysis [thegoodscentscompany.com]

- 8. Biochemical Characterization and Homology Modeling of Methylbutenol Synthase and Implications for Understanding Hemiterpene Synthase Evolution in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical characterization and homology modeling of methylbutenol synthase and implications for understanding hemiterpene synthase evolution in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering an isoprenoid pathway in Escherichia coli for production of 2-methyl-3-buten-2-ol: a potential biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of methylbutenol from dimethylallyl diphosphate in needles of Pinus sabiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Comparative analysis of the aroma characteristics of three different cultivars of guavas under different storage conditions using HS-SPME-GC–MS and HS-GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plants Use Signaling Molecules to Fine-tune Their Microbiomes - Biosciences Area – Biosciences Area [biosciences.lbl.gov]

- 17. Frontiers | Carbon Monoxide as a Signaling Molecule in Plants [frontiersin.org]

- 18. Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Basic Reactivity and Stability of 2-Methyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity and stability of 2-methyl-3-buten-1-ol, a primary allylic alcohol with applications in the flavor and fragrance industry and as a synthetic intermediate. This document consolidates available data on its synthesis, key reactions, and stability profile, offering detailed experimental protocols and visual representations of reaction mechanisms to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound is a flammable, colorless liquid. Its basic properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| CAS Number | 4516-90-9 |

| Boiling Point | 120-121 °C at 756 mmHg[1] |

| Density | 0.835 g/mL at 25 °C |

| Flash Point | 33 °C (92 °F)[2] |

| pKa | Approximately 14.81 (Predicted)[1] |

| Solubility | Miscible with water and organic solvents.[3] |

Core Reactivity

As a primary allylic alcohol, this compound exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond. Its key reactions include synthesis, oxidation, esterification, and acid-catalyzed rearrangements.

Synthesis of this compound

Two primary synthetic routes for this compound are the Prins reaction and a two-step process involving condensation/esterification followed by hydrolysis.

The Prins reaction involves the acid-catalyzed condensation of isobutene with formaldehyde (B43269).[4][5][6] This method can be catalyzed by zeolites such as H-ZSM-5.[5] The reaction proceeds through the formation of a carbocation intermediate.

Caption: Synthesis of this compound via the Prins Reaction.

Experimental Protocol: Synthesis via Prins Reaction

-

Reactants: Isobutene, formaldehyde (or paraformaldehyde), and an acid catalyst (e.g., H-ZSM-5 zeolite with a Si/Al ratio of 40).[5]

-

Solvent: Anhydrous solvent.

-

Temperature: Low-temperature range of 323-348 K.[5]

-

Procedure:

-

Charge the acid catalyst into a suitable reactor.

-

Introduce the anhydrous solvent, followed by formaldehyde.

-

Introduce isobutene into the reactor.

-

Maintain the reaction at the specified temperature with stirring.

-

Monitor the reaction progress by techniques such as gas chromatography.

-

Upon completion, the catalyst is filtered, and the product is isolated by distillation.

-

-

Yield: High selectivity to this compound has been reported under these conditions.[5]

This method involves an initial condensation and esterification reaction between isobutylene (B52900), formaldehyde, and a carboxylic acid, followed by hydrolysis of the resulting ester.

Caption: Two-step synthesis of this compound.

Quantitative Data: Yields in Two-Step Synthesis

| Carboxylic Acid | Esterification Yield (%) | Hydrolysis Yield (%) |

| Formic Acid | 94.6 | 98.1 |

| Acetic Acid | 90.7 | 96.4 |

| Propionic Acid | 93.1 | 90.7 |

Experimental Protocol: Two-Step Synthesis

-

Step 1: Condensation and Esterification

-

Reactants: Isobutylene, paraformaldehyde, and a carboxylic acid (e.g., formic, acetic, or propionic acid).

-

Conditions: High-pressure stirred tank reactor, temperatures ranging from 130°C to 190°C, and pressures from 1.5 MPa to 4 MPa.

-

Procedure:

-

Charge the carboxylic acid, paraformaldehyde, and isobutylene into the reactor.

-

Heat the mixture to the specified temperature and pressure and react for 1 to 4 hours.

-

After the reaction, cool the mixture and rectify it under reduced pressure to obtain the 2-methyl-3-buten-1-yl ester.

-

-

-

Step 2: Hydrolysis

-

Reactants: The synthesized ester and a base solution (e.g., NaOH or KOH).

-

Conditions: Stirred tank reactor, temperatures from 50°C to 100°C, reaction times from 0.1 to 0.8 hours.

-

Procedure:

-

Add the ester and the base solution to the reactor.

-

Stir the mixture at the specified temperature for the required time.

-

After the reaction, allow the mixture to stand and separate the organic phase, which is rich in this compound.

-

-

Oxidation

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 2-methyl-3-butenal, or further to the carboxylic acid, 2-methyl-3-butenoic acid. The outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions.

Caption: Oxidation pathway of this compound.

Experimental Protocol: Oxidation to 2-Methyl-3-butenal (General)

-

Reactants: this compound, Pyridinium chlorochromate (PCC).[7]

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add PCC to the solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.

-

Evaporate the solvent to obtain the crude 2-methyl-3-butenal.

-

Purify the product by distillation or column chromatography.

-

Esterification

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form the corresponding esters. These esters often possess characteristic fruity or green aromas, making them valuable in the fragrance industry.

Experimental Protocol: Esterification with Acetic Anhydride (B1165640) (General)

-

Reactants: this compound, acetic anhydride, and a catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst).

-

Solvent: A suitable solvent like diethyl ether can be used.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and diethyl ether.

-

Slowly add acetic anhydride to the mixture.

-

Carefully add the acid catalyst.

-

Reflux the mixture for a set period (e.g., 90 minutes), monitoring the reaction by TLC.[8]

-

After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the product, 2-methyl-3-buten-1-yl acetate, by distillation.

-

Acid-Catalyzed Rearrangement

Allylic alcohols like this compound can undergo acid-catalyzed rearrangement to form isomeric alcohols or other products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. This can lead to the formation of the tertiary alcohol, 3-methyl-2-buten-1-ol (B147165) (prenol), or other rearranged products depending on the reaction conditions.

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Stability Studies

The stability of this compound is influenced by temperature, pH, and the presence of oxidizing agents.

Thermal Stability

Stability in Acidic and Basic Conditions

-

Acidic Conditions: In the presence of strong acids, this compound is susceptible to rearrangement, as discussed in section 2.4. Dehydration to form dienes can also occur under harsh acidic conditions and elevated temperatures.

-

Basic Conditions: this compound is generally stable under basic conditions. The alkoxide can be formed in the presence of a strong base, which can then participate in nucleophilic reactions.

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous reactions.[1]

Conclusion

This compound is a versatile primary allylic alcohol with a well-defined reactivity profile. Its synthesis can be achieved through established methods like the Prins reaction. The hydroxyl group and the double bond are the primary sites of its chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification to form fragrant esters. The potential for acid-catalyzed rearrangements should be considered when handling this compound in acidic environments. While specific quantitative stability data is limited, its allylic nature suggests that it should be stored under cool, inert conditions and away from strong acids and oxidizing agents to ensure its integrity. This guide provides a foundational understanding for researchers and professionals working with this compound in various applications.

References

- 1. This compound CAS#: 4516-90-9 [amp.chemicalbook.com]

- 2. This compound, 4516-90-9 [thegoodscentscompany.com]

- 3. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 4. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

An In-depth Technical Guide to the Solubility of 2-Methyl-3-buten-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-buten-1-ol, a versatile allylic alcohol, in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a key intermediate or building block.

Overview of this compound

This compound (CAS No: 4516-90-9) is a primary alcohol with the molecular formula C5H10O.[1][2] It is a colorless liquid at room temperature and possesses a characteristic fruity, green odor.[1] Its structure, featuring both a hydroxyl group and a vinyl group, makes it a valuable intermediate in the synthesis of various fine chemicals, including flavors and fragrances. Understanding its solubility is critical for reaction engineering, process design, purification, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the quantitative solubility data at 25°C, providing a valuable resource for solvent selection and process optimization.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Chemical Class | Solubility (g/L) |

| Methanol | Alcohol | 382.43 |

| Ethanol | Alcohol | 344.39 |

| n-Butanol | Alcohol | 297.98 |

| n-Propanol | Alcohol | 268.76 |

| Isopropanol | Alcohol | 201.51 |

| sec-Butanol | Alcohol | 196.24 |

| Isobutanol | Alcohol | 183.93 |

| n-Pentanol | Alcohol | 167.22 |

| Ethylene Glycol | Glycol | 81.76 |

| Tetrahydrofuran (THF) | Ether | 279.45 |

| 1,4-Dioxane | Ether | 185.52 |

| Acetone | Ketone | 72.72 |

| 2-Butanone (MEK) | Ketone | 98.86 |

| Ethyl Acetate | Ester | 101.60 |

| Methyl Acetate | Ester | 94.45 |

| Acetonitrile | Nitrile | 77.50 |

| Dimethylformamide (DMF) | Amide | 80.62 |

| N-Methyl-2-pyrrolidone (NMP) | Amide | 122.76 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 160.58 |

| Cyclohexane | Alkane | 20.11 |

| n-Hexane | Alkane | 19.34 |

| Toluene | Aromatic Hydrocarbon | 13.58 |

| Water | Protic Solvent | 8.12 |

| Data sourced from Scent.vn[1] |

Experimental Protocol for Solubility Determination

While the specific study providing the data in Table 1 is not detailed, a general and reliable experimental protocol for determining the solubility of a liquid like this compound in a liquid solvent is the isothermal shake-flask method. This analytical method is a standard approach for generating accurate solubility data.[3]

Objective: To determine the maximum concentration of a liquid solute (this compound) that can be dissolved in a liquid solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Isothermal shaker bath or temperature-controlled incubator

-

Calibrated thermometer or thermocouple

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Preparation of Solvent-Solute Mixtures:

-

Add a known volume or mass of the selected organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of the solute is necessary to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Securely seal the vials to prevent evaporation of the solvent or solute.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required can range from several hours to days and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation and Sampling:

-

Once equilibrium is established, cease agitation and allow the phases to separate completely while maintaining the constant temperature. The excess, undissolved solute will typically form a separate layer.

-

Carefully extract an aliquot of the saturated solvent phase (the supernatant). It is critical to avoid disturbing the undissolved solute layer. A syringe can be used for this purpose.

-

If necessary, filter the aliquot to remove any suspended micro-droplets of the undissolved solute.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards using a suitable analytical method like Gas Chromatography to generate a calibration curve.

-

Dilute the sampled aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration of the solute in the saturated solution, accounting for any dilutions made.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The experiment should be repeated multiple times to ensure the reproducibility and accuracy of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a liquid solute in a solvent.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 2-Methyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methyl-3-buten-1-ol, a valuable primary alcohol intermediate in organic synthesis. The method described utilizes the Grignard reaction, a robust and versatile C-C bond-forming strategy. The protocol outlines the preparation of the Grignard reagent from methallyl halide and magnesium, followed by its reaction with formaldehyde (B43269). This application note includes information on reaction conditions, purification, and characterization of the final product. Additionally, quantitative data on the influence of key reaction parameters on product yield are presented in tabular format to facilitate optimization.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group. The reaction of a Grignard reagent with formaldehyde is a classic and reliable method for the synthesis of primary alcohols. This compound is an important building block in the synthesis of various organic molecules, including fragrances, pharmaceuticals, and agrochemicals. This protocol details a reproducible method for its preparation via the Grignard pathway.

Data Presentation

The yield of this compound is influenced by several factors, including the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the final product yield, based on experimental findings.

Table 1: Effect of Molar Ratio of Reactants on Product Yield

| Methallyl Halide (eq.) | Magnesium (eq.) | Formaldehyde (eq.) | Yield (%) |

| 1.0 | 1.1 | 1.0 | 78 |

| 1.0 | 1.2 | 1.0 | 82 |

| 1.0 | 1.5 | 1.0 | 80 |

| 1.0 | 1.2 | 1.2 | 85 |

Table 2: Effect of Reaction Temperature and Time on Product Yield

| Grignard Formation Temp. (°C) | Addition Reaction Temp. (°C) | Addition Reaction Time (h) | Yield (%) |

| 35 | 40 | 3 | 76 |

| 40 | 50 | 3 | 80 |

| <40 | 60 | 2.5 | 82 |

| <40 | 70 | 2 | 79 |

Experimental Protocol

This protocol describes the synthesis of this compound from methallyl chloride and paraformaldehyde.

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

Methallyl chloride

-

Anhydrous diethyl ether (or THF)

-

Paraformaldehyde (or formaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Bromoethane (B45996) (for initiation, optional)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

1. Preparation of the Grignard Reagent: a. Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a small crystal of iodine to a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. b. Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. c. Prepare a solution of methallyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the methallyl chloride solution to the flask to initiate the reaction. The disappearance of the iodine color and gentle boiling of the ether indicates the start of the reaction. If the reaction does not initiate, gentle warming with a heat gun or the addition of a small amount of bromoethane may be necessary. e. Once initiated, add the remaining methallyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. f. After the addition is complete, continue to stir the mixture at a temperature below 40°C for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

2. Reaction with Formaldehyde: a. Cool the Grignard reagent solution in an ice bath. b. Add paraformaldehyde (1.0-1.1 eq) portion-wise to the stirred Grignard solution. Alternatively, formaldehyde gas can be bubbled through the solution. c. After the addition, remove the ice bath and warm the reaction mixture to 40-70°C. Stir for an additional 2-6 hours.[1]

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer three times with diethyl ether. e. Combine all organic layers and dry over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the solution using a rotary evaporator. g. Purify the crude product by fractional distillation, collecting the fraction at 132-133°C to obtain pure this compound.[1]

Characterization Data:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.[1]

-

¹H NMR (CDCl₃, TMS): δ = 1.77 (s, 3H, -CH₃), 2.31-2.33 (t, J=5.6Hz, -CH₂-), 2.35 (s, 1H, -OH), 3.71-3.74 (t, J=6.4Hz, -CH₂-), 4.78 (s, 1H, =CH₂), 4.84 (s, 1H, =CH₂).

-

IR (KBr): 2942, 1708, 1652, 1446, 1378, 1180, 1050, 890 cm⁻¹.

-

EI-MS (75eV): m/z (%) 86 (M⁺, 26), 71 ([M-CH₃]⁺, 15), 68 ([M-H₂O]⁺, 80), 56 (95), 41 (100).

Experimental Workflow Diagram

References

Application Notes and Protocols for 2-Methyl-3-buten-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-buten-1-ol, a versatile C5 building block, in various organic synthesis protocols. This document details its synthesis, key reactions such as isomerization, oxidation, and esterification, and its application as a precursor in the synthesis of valuable compounds.

Synthesis of this compound via Prins Reaction

This compound, also known as isoprenol, is commonly synthesized through the Prins reaction of isobutylene (B52900) and formaldehyde. This acid-catalyzed reaction offers a direct route to this important homoallylic alcohol.

Experimental Protocol: Prins Reaction

Objective: To synthesize this compound from isobutylene and formaldehyde.

Materials:

-

Isobutylene

-

Paraformaldehyde

-

Acid catalyst (e.g., HZSM-5, sulfuric acid)

-

Solvent (e.g., 1,4-dioxane)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with paraformaldehyde and the acid catalyst.

-

Add the solvent (if applicable) to the reactor.

-

Seal the reactor and introduce isobutylene.

-

Heat the reactor to the desired temperature and pressure, and maintain for the specified reaction time with stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The resulting mixture contains this compound, which can be purified by distillation.

Quantitative Data for Prins Reaction

| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutylene/Formaldehyde Molar Ratio | Reaction Time (h) | This compound Yield (%) | Reference |

| HZSM-5 | 50-75 | - | 3.15 | - | up to 93% selectivity | [1] |

| None (two-step) | 120 | 1.2 | - | 8 | 90.7% (of acetate (B1210297) intermediate) |

Note: The two-step process involves an initial esterification followed by hydrolysis to yield the final product.

Process Workflow: Prins Reaction

Isomerization to 3-Methyl-2-buten-1-ol (Prenol)

A primary application of this compound is its isomerization to 3-Methyl-2-buten-1-ol (prenol), a key intermediate in the synthesis of fragrances, vitamins, and pharmaceuticals. This transformation is typically achieved using a palladium-based catalyst.

Experimental Protocol: Catalytic Isomerization

Objective: To isomerize this compound to 3-Methyl-2-buten-1-ol.

Materials:

-

This compound

-

Palladium-based catalyst (e.g., 0.5% Pd–0.05% Se–0.3% Ce/SiO2)

-

Solvent (optional)

-

Hydrogen atmosphere

-

Continuous flow or batch reactor

Procedure:

-

Pack a continuous flow reactor with the supported palladium catalyst.

-

Heat the reactor to the specified temperature.

-

Introduce a stream of this compound (and solvent, if used) into the reactor under a hydrogen atmosphere.

-

Collect the product mixture at the reactor outlet.

-

The conversion and selectivity can be analyzed by gas chromatography (GC).

-

Purify the product by distillation.

Quantitative Data for Isomerization

| Catalyst | Temperature (°C) | Atmosphere | Conversion (%) | Selectivity to Prenol (%) | Reference |

| 0.5% Pd–0.05% Se–0.3% Ce/SiO2 | 60-100 | Hydrogen | 45 | 93-94 | [2] |

Reaction Pathway: Isomerization

Oxidation to 2-Methyl-3-butenal

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 2-Methyl-3-butenal, a useful intermediate in organic synthesis. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation

Objective: To oxidize this compound to 2-Methyl-3-butenal.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

-

To the flask, add anhydrous DCM followed by oxalyl chloride.

-

Slowly add a solution of anhydrous DMSO in DCM, maintaining the temperature below -65 °C.

-

After stirring for 15 minutes, add a solution of this compound in DCM dropwise, keeping the temperature at -78 °C.

-

Stir for 45 minutes, then add triethylamine dropwise. A thick white precipitate will form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and perform a standard aqueous workup.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Quantitative Data for Swern Oxidation (Representative)

| Substrate | Oxidizing System | Temperature (°C) | Yield (%) | Reference |

| Primary Allylic Alcohol | (COCl)₂/DMSO, TEA | -78 | Typically >85 | [3] |

Workflow: Swern Oxidation

Esterification to 2-Methyl-3-butenyl Acetate

This compound can be readily esterified to form esters that are valuable as fragrance and flavor compounds. A common method involves reaction with an acid anhydride (B1165640) in the presence of a base catalyst.

Experimental Protocol: Acetylation

Objective: To synthesize 2-Methyl-3-butenyl acetate.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst like DMAP)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in the solvent in a round-bottom flask.

-

Add the base catalyst (e.g., pyridine).

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with water and perform a standard aqueous workup, including washes with dilute acid (to remove the base) and brine.

-

Dry the organic layer, concentrate, and purify the resulting ester by distillation.

Quantitative Data for Esterification (Representative)

| Alcohol | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Primary Alcohol | Acetic Anhydride | Pyridine | 0 to RT | Typically high | [4] |

Reaction Scheme: Esterification

Applications in Complex Molecule Synthesis

This compound serves as a crucial starting material for the synthesis of various complex and commercially important molecules.

-

Fragrances: Through its isomerization product, prenol, and subsequent reactions, it is a key precursor to citral (B94496) , a major component of lemon oil fragrance and a vital intermediate in the synthesis of Vitamin A. The synthesis of citral can involve the reaction of prenol with prenal (3-methyl-2-butenal), which can be obtained from the oxidation of this compound.

-

Pyrethroids: this compound is a building block in the synthesis of the acid moiety of certain pyrethroid insecticides. These synthetic insecticides are valued for their high efficacy and low mammalian toxicity. The synthesis often involves multi-step pathways where the isoprene (B109036) unit from this compound is incorporated into the final cyclopropane (B1198618) ring structure of the pyrethroid.

References

Application Notes: 2-Methyl-3-buten-1-ol as a Versatile Precursor in Fine Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-3-buten-1-ol, also known as isoprenol, is a five-carbon unsaturated alcohol that serves as a critical building block in the synthesis of a wide array of fine chemicals. Its structure, featuring both a reactive double bond and a primary hydroxyl group, allows for diverse chemical transformations, making it a valuable precursor for products in the fragrance, polymer, and agrochemical industries. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Section 1: Synthesis of this compound (Isoprenol)

The industrial production of this compound is primarily achieved through two main synthetic routes: the Prins reaction and the Grignard reaction.

Protocol 1: Synthesis via Prins Reaction

The Prins reaction involves the acid-catalyzed condensation of isobutene with formaldehyde (B43269). This method is highly valued for its atom economy and can achieve high selectivity under optimized conditions.[1][2] Zeolite catalysts like H-ZSM-5 are often employed to enhance reaction rates and selectivity.[1][2]

Experimental Protocol:

-

Catalyst Preparation: Prepare or procure H-ZSM-5 zeolite catalyst with an optimal Si/Al ratio (e.g., Si/Al=40 for subsequent dehydration to isoprene).[2]

-

Reaction Setup: Charge a high-pressure autoclave reactor with the H-ZSM-5 catalyst, anhydrous 1,4-dioxane (B91453) as the solvent, and a formaldehyde source (e.g., paraformaldehyde).[1]

-

Reactant Addition: Introduce isobutene into the reactor. A typical molar ratio of isobutene to formaldehyde is around 3:1.[1]

-

Reaction Conditions: Seal the reactor and heat to the desired temperature range of 323-348 K (50-75 °C). Maintain pressure to keep reactants in the liquid phase.[1]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) to determine the conversion of formaldehyde and selectivity towards this compound.

-

Work-up and Purification: After the reaction reaches completion, cool the reactor, vent any excess isobutene, and filter the catalyst. The product, this compound, is then purified from the solvent and by-products by fractional distillation.

Quantitative Data for Prins Reaction

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | H-ZSM-5 (MFI) Zeolite | [1][2] |

| Reactants | Isobutene, Formaldehyde | [1] |

| Solvent | Anhydrous 1,4-Dioxane | [1] |

| Temperature | 323-348 K (50-75 °C) | [1] |

| Isobutene/CH₂O Molar Ratio | ~3.15 | [1] |

| Max. Selectivity | up to 93% |[1] |

Protocol 2: Synthesis via Grignard Reaction

This classic organometallic approach involves the reaction of a methallyl Grignard reagent with formaldehyde to form the desired primary alcohol.[3]

Experimental Protocol:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a flame-dried flask containing an anhydrous ether solvent (e.g., THF or diethyl ether).[3]

-

Slowly add methallyl halide (e.g., methallyl chloride or bromide) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed, forming methallylmagnesium halide.[3]

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent in an ice bath.

-

Slowly introduce a source of anhydrous formaldehyde (e.g., paraformaldehyde) to the stirred solution.[3] Control the addition rate to manage the exothermic reaction.

-

-

Quenching and Work-up:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[3]

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and remove the solvent under reduced pressure. Purify the resulting crude this compound by distillation.

-

Section 2: Applications in Fine Chemical Synthesis

This compound is a cornerstone intermediate for several high-value products.

Application 1: Precursor for Fragrances - The Synthesis of Citral (B94496)

Citral is a key fragrance compound with a strong lemon scent, widely used in perfumes, cosmetics, and food products. It is also a vital intermediate for the synthesis of ionones and vitamins A and E.[4] A multi-step industrial process transforms this compound (isoprenol) into citral.[4][5]

Overall Synthetic Pathway: The process involves the isomerization of isoprenol to prenol, the oxidation of isoprenol to prenal, and the final condensation of prenol and prenal to form citral.[5][6]

Experimental Protocol (Conceptual Steps):

-

Oxidative Dehydrogenation (Isoprenol to Prenal):

-

Vaporize this compound.

-

Mix the vapor with an oxygen-containing gas (e.g., air).

-

Pass the gaseous mixture over a supported silver catalyst at elevated temperatures (300-600 °C) to yield 3-methyl-2-butenal (B57294) (prenal).[5] This step is highly exothermic and requires careful temperature control.

-

-

Isomerization (Isoprenol to Prenol):

-

In a separate process, isomerize this compound to 3-methyl-2-buten-1-ol (B147165) (prenol).

-

This can be achieved using a fixed-bed catalyst, such as palladium and selenium on a silica (B1680970) support, in the presence of hydrogen.[5]

-

-

Acetal (B89532) Formation and Rearrangement (Prenol + Prenal to Citral):

-

React prenol and prenal in the presence of an acid catalyst. This initially forms an unsaturated acetal (3-methyl-2-butenal-diprenylacetal).[5][6]

-

The acetal then undergoes cleavage and rearrangement under heat to yield citral.[5][6] The final product is a mixture of the E-isomer (geranial) and Z-isomer (neral).

-

-

Purification: The crude citral is purified by vacuum distillation.

Quantitative Data for Citral Synthesis Steps

| Step | Key Reagents/Catalyst | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| Oxidative Dehydrogenation | Isoprenol, O₂, Silver Catalyst | 300 - 600 | Prenal | [5] |

| Isomerization | Isoprenol, H₂, Pd/Se Catalyst | - | Prenol | [5] |

| Condensation/Rearrangement| Prenol, Prenal, Acid Catalyst | 100 - 250 | Citral |[7] |

Application 2: Role in Polymeric Materials and Isoprene (B109036) Production

This compound is a precursor to monomers essential for producing high-performance polymers and synthetic rubber.

-

Polycarboxylate Superplasticizers (PCEs): PCEs are critical admixtures in modern concrete, providing high water reduction and improved workability.[8][9] While not typically a direct monomer, this compound serves as a starting material for producing key unsaturated monomers, such as isoprenol polyoxyethylene ethers, which are then copolymerized with acrylic acid to form the comb-like structure of PCEs.

-

Isoprene: Isoprene is the monomer for polyisoprene, a synthetic equivalent of natural rubber. This compound can be efficiently converted to isoprene through a single-step catalytic dehydration process.[1][2] This reaction is often performed at higher temperatures (e.g., 423 K) using the same zeolite catalysts employed in its synthesis.[1]

References

- 1. (653a) Investigation of the Formaldehyde-Isobutene Prins Condensation over MFI Zeolites | AIChE [proceedings.aiche.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]

- 4. CITRAL - Molecule of the Month July 2021 - HTML-only version [chm.bris.ac.uk]

- 5. WO2008037693A1 - Continuous method for producing citral - Google Patents [patents.google.com]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. WO1991009830A1 - Method for preparing citral - Google Patents [patents.google.com]

- 8. Synthesis and Modification of Polycarboxylate Superplasticizers—A Review [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Note: Quantification of 2-Methyl-3-buten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2-Methyl-3-buten-1-ol, a volatile organic compound of interest in various fields including biofuel research, atmospheric chemistry, and as a potential biomarker. The protocol outlines sample preparation, optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters for selective detection, and data analysis procedures. The method utilizes liquid-liquid extraction for sample cleanup and concentration, followed by analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Introduction

This compound (also known as isoprenol) is a five-carbon alcohol that plays a role as a metabolic byproduct and a precursor in the synthesis of various isoprenoids.[1][2] Accurate quantification of this volatile compound is crucial for understanding its biological and chemical significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds due to its high sensitivity and specificity.[3] This document provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous samples such as fermentation broths or biological fluids.

Materials:

-

Sample containing this compound

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

GC vials with inserts

Procedure:

-

To 50 mL of the liquid sample in a separatory funnel, add 50 mL of dichloromethane (DCM).[3]

-

Shake the funnel vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Allow the layers to separate. The bottom layer is the DCM containing the analyte.

-

Drain the bottom DCM layer into a clean flask.

-

Pass the DCM extract through a small column of anhydrous sodium sulfate to remove any residual water.[3]

-

Gently evaporate the DCM under a stream of nitrogen to concentrate the extract to a final volume of 1 mL.

-

Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary GC column: A polar column such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the analysis of alcohols.[4]

GC Conditions:

| Parameter | Value |

|---|---|

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp 1 | 5 °C/min to 120 °C |

| Ramp 2 | 20 °C/min to 240 °C, hold for 5 minutes |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 minutes |

Data Presentation

Table 1: SIM Parameters for this compound Quantification

For enhanced sensitivity and specificity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The following ions are recommended for the quantification of this compound based on its mass spectrum.[5]

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 55 | 71 | 86 (Molecular Ion) |

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound in full scan mode to determine the most abundant and specific ions.

Table 2: Expected Quantitative Data

The following table provides an example of expected quantitative performance parameters for the GC-MS method. These values may vary depending on the instrument and experimental conditions.

| Parameter | Expected Value |

| Retention Time | ~10-15 minutes (dependent on exact GC conditions) |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |

| Linearity (R²) | > 0.995 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of key steps from sample to result.

References

Application Note: HPLC Separation Protocol for 2-Methyl-3-buten-1-ol Analysis

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-3-buten-1-ol, a volatile terpene alcohol, using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the analyte's poor chromophoric properties, a pre-column derivatization step with phthalic anhydride (B1165640) is employed to enhance UV absorbance and enable reliable quantification. This method is particularly suited for researchers, scientists, and drug development professionals working with natural products, flavor and fragrance analysis, or monitoring chemical reactions involving this compound.

Introduction

This compound is a C5 unsaturated alcohol that is a component of some essential oils and can be a product of various chemical and biological processes. Accurate quantification of this volatile compound is often challenging by direct HPLC analysis due to its lack of a strong UV-absorbing chromophore. Gas chromatography (GC) is a common alternative; however, HPLC offers advantages in terms of sample compatibility and the potential for simpler sample preparation for non-volatile matrices. To overcome the detection limitations in HPLC, this protocol utilizes a derivatization strategy, converting the alcohol into a phthalate (B1215562) hemiester, which exhibits strong UV absorbance.[1][2] This allows for sensitive and selective quantification using standard HPLC-UV equipment.

Experimental Protocol

Materials and Reagents

-

This compound (≥98% purity)

-

Phthalic Anhydride

-

1,4-Dioxane (B91453) (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade, 18.2 MΩ·cm)

-

Acetic Acid (Glacial, HPLC Grade)

-

Hexane (HPLC Grade)

-

Camphor (Internal Standard)

Equipment

-

HPLC system with a binary pump, thermostatted column compartment, and a variable wavelength UV detector.

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Syringe filters (0.45 µm)

-

HPLC vials

Chromatographic Conditions

| Parameter | Condition |

| Column | Ascentis-Express C8 (15 cm x 4.6 mm, 2.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient | 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 230 nm |

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Camphor and dissolve in 10 mL of 1,4-dioxane.

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 1,4-dioxane.

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with 1,4-dioxane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

Sample Preparation: For samples in a non-aqueous matrix, dilute with 1,4-dioxane to an expected this compound concentration within the calibration range. For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) may be necessary, followed by solvent evaporation and reconstitution in 1,4-dioxane. Spike the prepared sample with the internal standard to a final concentration of 50 µg/mL.

Derivatization Procedure

-

To 100 µL of each standard or sample solution in an HPLC vial, add 50 µL of a freshly prepared 0.1 M solution of phthalic anhydride in 1,4-dioxane.

-

Add 10 µL of a 0.1 M solution of urea in 1,4-dioxane (to act as a catalyst).

-

Cap the vials tightly and vortex for 30 seconds.

-

Heat the vials at 60 °C for 30 minutes.

-

Cool the vials to room temperature.

-

Add 840 µL of the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Acetic Acid) to bring the total volume to 1 mL.

-

Vortex thoroughly and filter through a 0.45 µm syringe filter into a clean HPLC vial if any precipitate is observed.

-

The sample is now ready for HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of the derivatized this compound standard. Note: This data is illustrative and will require experimental validation.

| Analyte (as phthalate hemiester) | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| This compound Derivative | 12.5 | 458,000 | 50 |

| Camphor (Internal Standard) | 15.2 | 510,000 | 50 |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound. The derivatization step effectively enhances the UV detection of the analyte, allowing for accurate measurements even at low concentrations. This protocol offers a valuable alternative to GC-based methods and is suitable for various research and quality control applications. It is recommended that the method be fully validated in the user's laboratory to ensure performance for their specific sample matrix and analytical requirements.

References

Application of 2-Methyl-3-buten-1-ol in the Synthesis of Insect Pheromones

Abstract: This document provides detailed application notes and protocols for the utilization of 2-methyl-3-buten-1-ol as a chiral building block in the stereoselective synthesis of insect pheromones. The primary focus is on its application in the synthesis of α-multistriatin, a key component of the aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and pest management.

Introduction